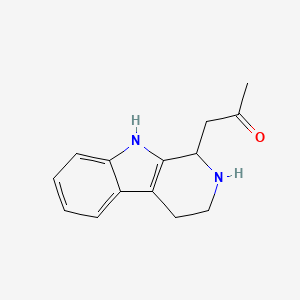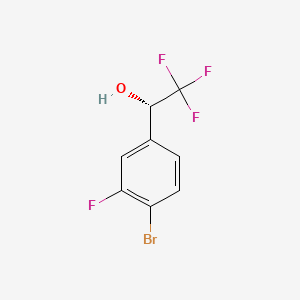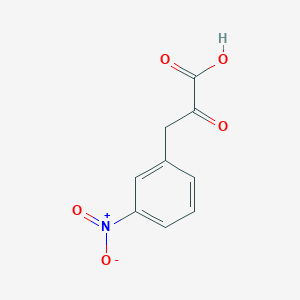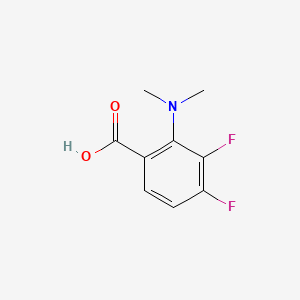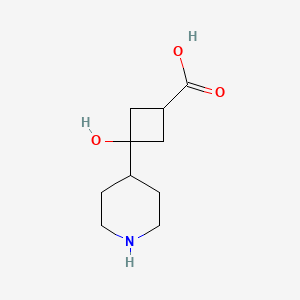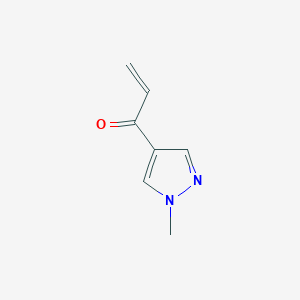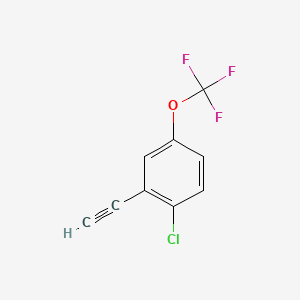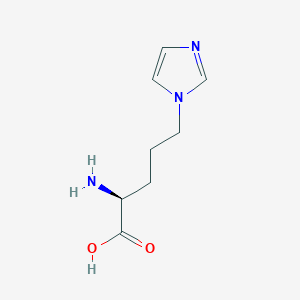
(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid is a compound that features both an amino group and an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes. The presence of the imidazole ring is particularly noteworthy due to its involvement in numerous biological functions and its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-histidine or its derivatives.
Formation of the Imidazole Ring: The imidazole ring can be introduced through cyclization reactions involving precursors like glyoxal and ammonia.
Amino Group Introduction: The amino group is introduced via reductive amination or other suitable methods.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
(2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its role in enzyme catalysis and protein structure due to the presence of the imidazole ring, which can act as a proton donor or acceptor.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting enzymes and receptors that interact with the imidazole ring.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid involves its interaction with biological molecules through the imidazole ring. This ring can participate in hydrogen bonding, coordinate with metal ions, and engage in π-π interactions. These interactions are crucial for its role in enzyme catalysis, where it can stabilize transition states and facilitate proton transfer .
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with a similar structure but different biological roles.
Imidazole: A simpler compound that forms the core structure of (2S)-2-amino-5-(1H-imidazol-1-yl)pentanoic acid.
Histamine: A biologically active amine derived from histidine, involved in immune responses.
Uniqueness
This compound is unique due to its combination of an amino group and an imidazole ring, which allows it to participate in a wide range of chemical and biological processes. This dual functionality makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
250663-18-4 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(2S)-2-amino-5-imidazol-1-ylpentanoic acid |
InChI |
InChI=1S/C8H13N3O2/c9-7(8(12)13)2-1-4-11-5-3-10-6-11/h3,5-7H,1-2,4,9H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
YOZILTCAMWIQSJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN(C=N1)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN(C=N1)CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


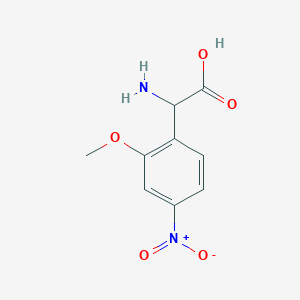

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
